5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol
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Overview
Description
5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[73003,7]dodecane-2,8-diol is a complex organic compound characterized by its unique tricyclic structure and multiple oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the formation of the tricyclic core through a series of cyclization reactions. This can be achieved using a Diels-Alder reaction followed by intramolecular cyclization.
Introduction of Oxygen Atoms: The oxygen atoms are introduced through oxidation reactions. Common oxidizing agents include potassium permanganate or osmium tetroxide.
Methylation: The methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxygen-containing functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s potential as a bioactive molecule is being explored. Its multiple oxygen atoms and tricyclic structure suggest it could interact with biological macromolecules in unique ways.
Medicine
In medicine, research is ongoing to investigate the compound’s potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials. Its stability and unique properties make it suitable for applications in polymers and coatings.
Mechanism of Action
The mechanism by which 5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. In materials science, its stability and reactivity can be harnessed to create durable and functional materials.
Comparison with Similar Compounds
Similar Compounds
5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane: Lacks the diol functional groups.
5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness
The presence of both hydroxyl groups and the tricyclic structure makes 5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol unique. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-5(13)9-10(6(14)8(7)16-11)18-12(3,4)17-9/h5-10,13-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPFQVWIUACVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C3C(C(C2O1)O)OC(O3)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60553421 |
Source
|
Record name | 2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51548-88-0 |
Source
|
Record name | 2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60553421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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